Cas no 1270316-56-7 (2-amino-2-(1H-indol-7-yl)acetic acid)

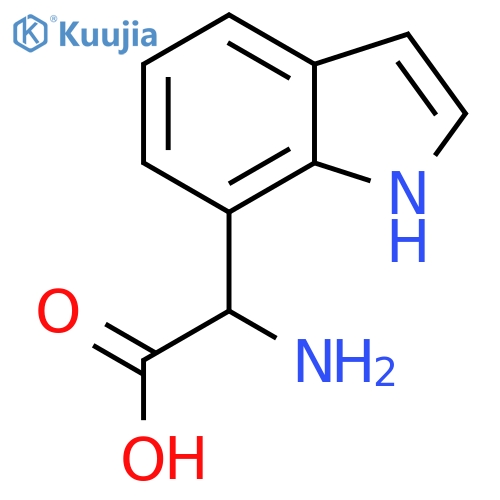

1270316-56-7 structure

商品名:2-amino-2-(1H-indol-7-yl)acetic acid

2-amino-2-(1H-indol-7-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(1H-indol-7-yl)acetic acid

- EN300-1842405

- 1270316-56-7

- AKOS006320277

-

- インチ: 1S/C10H10N2O2/c11-8(10(13)14)7-3-1-2-6-4-5-12-9(6)7/h1-5,8,12H,11H2,(H,13,14)

- InChIKey: MNPCWMAXNFNSLE-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1C=CC=C2C=CNC=12)N)=O

計算された属性

- せいみつぶんしりょう: 190.074227566g/mol

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.1Ų

- 疎水性パラメータ計算基準値(XlogP): -1.6

2-amino-2-(1H-indol-7-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842405-2.5g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 2.5g |

$1707.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-1g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 1g |

$871.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-10g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 10g |

$3746.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-0.05g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 0.05g |

$732.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-0.1g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 0.1g |

$767.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-0.5g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 0.5g |

$836.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-0.25g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 0.25g |

$801.0 | 2023-09-19 | ||

| Enamine | EN300-1842405-5.0g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 5g |

$2525.0 | 2023-06-03 | ||

| Enamine | EN300-1842405-10.0g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 10g |

$3746.0 | 2023-06-03 | ||

| Enamine | EN300-1842405-1.0g |

2-amino-2-(1H-indol-7-yl)acetic acid |

1270316-56-7 | 1g |

$871.0 | 2023-06-03 |

2-amino-2-(1H-indol-7-yl)acetic acid 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1270316-56-7 (2-amino-2-(1H-indol-7-yl)acetic acid) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量